N-[1-(2,5-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and phenyl derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is particularly important for its binding affinity, as it can form strong hydrogen bonds with target molecules. The dimethoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are known for their versatility in organic synthesis and medicinal chemistry.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds have similar functional groups and are studied for their antibacterial properties.
Uniqueness
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, a sulfonamide group, and a dimethoxyphenyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N3O4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H21N3O4S/c1-10(13-8-12(21-4)6-7-14(13)22-5)17-23(19,20)15-9-18(3)16-11(15)2/h6-10,17H,1-5H3 |
InChI Key |
PZFRIQXQKILMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C)C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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